molecular formula C25H24ClN3O5 B3741680 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide CAS No. 5836-58-8

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide

Cat. No. B3741680
CAS RN: 5836-58-8
M. Wt: 481.9 g/mol
InChI Key: ZUMSHAJKJUACDD-UHFFFAOYSA-N
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Description

The compound “N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide” is a complex organic molecule. It contains an oxazolo[4,5-b]pyridine core, which is a bicyclic heterocycle containing nitrogen and oxygen . This core is substituted with a phenyl ring at the 3-position and a 4-chlorophenyl group at the N-position. The phenyl ring is further substituted with a triethoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the conjugated system of the oxazolo[4,5-b]pyridine core . The presence of the nitrogen and oxygen in the heterocycle, along with the chlorine substituent, would likely result in regions of polarity within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in palladium-catalyzed cross-coupling reactions .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The future directions for this compound could involve further study into its potential biological activity. Given the reported anticancer activity of similar compounds , it could be of interest in the field of medicinal chemistry.

properties

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5/c1-4-31-20-12-15(13-21(32-5-2)22(20)33-6-3)24(30)28-16-9-10-18(26)17(14-16)25-29-23-19(34-25)8-7-11-27-23/h7-14H,4-6H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMSHAJKJUACDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362359
Record name N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide

CAS RN

5836-58-8
Record name N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide
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N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide
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N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide
Reactant of Route 4
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N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide
Reactant of Route 5
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N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-triethoxybenzamide

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